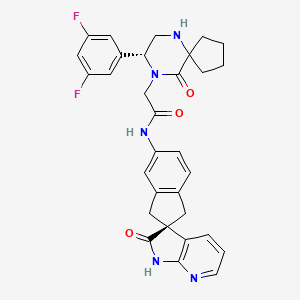

MK-3207

Descripción

2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, commonly referred to as MK-3207, is a high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist. It was developed to address migraine pathophysiology by blocking CGRP-mediated vasodilation and neurogenic inflammation . This compound features a spirocyclic core with a 6,9-diazaspiro[4.5]decane moiety and a fused indene-pyrrolopyridine system, contributing to its unique binding profile . Preclinical studies highlight its exceptional potency (IC₅₀ = 0.024 nM in human CGRP receptor assays) and oral bioavailability (>50% in monkeys), making it a clinical candidate for migraine prophylaxis .

Propiedades

IUPAC Name |

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAANWYREOQRFB-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241931 | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957118-49-9 | |

| Record name | MK 3207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3207 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-3207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La síntesis de MK-3207 implica varios pasos, incluida la incorporación de funcionalidad polar para mejorar la farmacocinética. Uno de los pasos clave en su síntesis es la hidrogenación asimétrica de un sulfimidato cíclico, que introduce el centro estereogénico bencílico portador de amina . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la ruta sintética normalmente implica múltiples pasos para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

MK-3207 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

MK-3207 se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Química: Sirve como compuesto modelo para estudiar la farmacocinética y farmacodinamia de los antagonistas del receptor del péptido relacionado con el gen de la calcitonina.

Biología: El compuesto se utiliza para investigar el papel del péptido relacionado con el gen de la calcitonina en varios procesos biológicos.

Mecanismo De Acción

MK-3207 ejerce sus efectos uniéndose e inhibiendo el receptor del péptido relacionado con el gen de la calcitonina. Este receptor está involucrado en la transmisión de señales de dolor y vasodilatación, ambas factores clave en la patofisiología de la migraña. Al bloquear este receptor, this compound reduce la vasodilatación y el dolor asociados con las migrañas .

Comparación Con Compuestos Similares

Telcagepant (MK-0974)

Telcagepant, another spirocyclic CGRP antagonist, shares a similar indene-pyrrolopyridine scaffold but lacks the 3,5-difluorophenyl substitution in the diazaspirodecane ring. While potent (IC₅₀ = 1.4 nM), its oral bioavailability in monkeys (10–20%) is significantly lower than MK-3207 . Human PET studies with [¹¹C]MK-4232 (a radiolabeled derivative of this compound) revealed that telcagepant achieves only 30–50% central CGRP receptor occupancy at efficacious doses (140 mg PO), suggesting peripheral action suffices for migraine relief .

Spirocyclic Derivatives with Halogen Modifications

A structurally related compound, 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4374877 A2), incorporates iodine and trifluoromethyl groups . While its CGRP affinity is unreported, the halogen substitutions suggest improved target engagement or metabolic stability. However, the bulky iodine may reduce blood-brain barrier permeability compared to this compound’s compact difluorophenyl group .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Comparative Profiles of CGRP Receptor Antagonants

| Compound | Target IC₅₀ (nM) | Oral Bioavailability (Monkey) | Central Receptor Occupancy (Human) | Key Structural Differentiators |

|---|---|---|---|---|

| This compound | 0.024 | >50% | Not reported | 3,5-Difluorophenyl; optimized spirocyclic core |

| Telcagepant | 1.4 | 10–20% | 30–50% at 140 mg PO | Lacks difluorophenyl; lower solubility |

| EP 4374877 A2 | N/A | N/A | N/A | Iodine/trifluoromethyl substitutions |

Actividad Biológica

The compound 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, also known as MK-3207, is a complex organic molecule primarily studied for its biological activity as a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound has shown promise in the treatment of migraines and other inflammatory conditions.

- Molecular Formula: C31H30N6O3F2

- Molecular Weight: 572.6 g/mol

- CAS Number: 1380887-60-4

This compound functions by antagonizing the CGRP receptor, which plays a significant role in the pathophysiology of migraines. By blocking CGRP's action, this compound can reduce vasodilation and neurogenic inflammation associated with migraine attacks. This mechanism has been validated in several preclinical and clinical studies.

Efficacy in Migraine Treatment

Clinical trials have demonstrated that this compound significantly reduces the frequency and severity of migraine attacks compared to placebo. A study published in Pain highlighted that patients receiving this compound experienced a reduction in migraine days per month, with some achieving complete relief from attacks during the trial period .

Inhibition of Necroptosis

Research has indicated that compounds related to this compound exhibit inhibitory effects on necroptosis, a form of programmed cell death implicated in various inflammatory diseases. One study found that derivatives of diazaspiro compounds could inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial for necroptosis signaling . This suggests potential applications beyond migraine treatment, particularly in inflammatory disorders.

Table: Summary of Key Studies on this compound

Q & A

Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound?

The spirocyclic core (e.g., 6,9-diazaspiro[4.5]decane) can be synthesized via cyclization reactions using intermediates like 2-aza-spiro[3.4]octan-1,3-dione derivatives. Key steps include:

- Cyclization : Utilize intramolecular nucleophilic substitution or ring-closing metathesis to form the spiro junction.

- Functionalization : Introduce substituents (e.g., 3,5-difluorophenyl) via Suzuki-Miyaura coupling or halogenation (e.g., N-iodosuccinimide for iodination) .

- Purification : Apply reverse-phase C18 column chromatography (acetonitrile/water gradient) for isolation .

Q. How can researchers validate the stereochemical integrity of the (8R) and (2R) configurations?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers.

- X-ray crystallography : Confirm absolute configuration via single-crystal diffraction analysis of intermediates or final products .

- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., time-dependent DFT) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC-MS : Monitor purity (>95%) and detect degradation products under stress conditions (e.g., heat, light).

- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to confirm structural integrity, especially for spirocyclic and acetamide moieties .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling protocols .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the difluorophenyl ring .

- Free-energy perturbation (FEP) : Calculate binding free energies for substituent modifications (e.g., replacing fluorine with chlorine) .

- MD simulations : Evaluate conformational flexibility of the spirocyclic system under physiological conditions .

Q. What experimental approaches resolve contradictions in reported biological activity data for structurally analogous compounds?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 3,5-difluorophenyl vs. 4-tolyl) and measure IC50 values in enzyme assays .

- Off-target profiling : Use panels like Eurofins’ CEREP to identify non-specific interactions that may explain divergent results .

- Crystallographic analysis : Compare target-bound vs. unbound conformations to clarify mechanistic discrepancies .

Q. How can non-covalent interactions (e.g., halogen bonding) be exploited to enhance this compound’s solubility and bioavailability?

- Halogen bonding : Introduce iodine or bromine substituents to engage with protein backbone carbonyls or solvent molecules, improving aqueous solubility .

- Co-crystallization : Screen with co-solvents (e.g., cyclodextrins) to form inclusion complexes that enhance dissolution rates .

- LogP optimization : Balance lipophilic (spirocyclic core) and hydrophilic (acetamide) groups using calculated partition coefficients (e.g., SwissADME) .

Q. What methodologies are recommended for studying metabolic pathways and detoxification mechanisms of this compound?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation at the diazaspiro ring) .

- LC-HRMS : Detect glutathione adducts to pinpoint reactive metabolites causing toxicity .

- CYP450 inhibition assays : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.